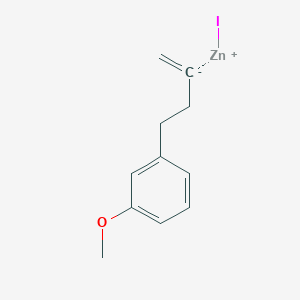
4-(3-Methoxyphenyl)-2-butenylzinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-2-butenylzinc iodide is an organozinc compound that features a zinc atom bonded to a butenyl group and a 3-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(3-methoxyphenyl)-2-butenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-(3-Methoxyphenyl)-2-butenyl iodide+Zn→4-(3-Methoxyphenyl)-2-butenylzinc iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxyphenyl)-2-butenylzinc iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The zinc atom can be replaced by other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to replace the zinc atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)-2-butenylzinc iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in the development of pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug synthesis.
Industry: It may be used in the production of fine chemicals and advanced materials, leveraging its reactivity and versatility.
Mécanisme D'action
The mechanism by which 4-(3-Methoxyphenyl)-2-butenylzinc iodide exerts its effects involves the formation of organozinc intermediates that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic centers in other molecules. This reactivity is harnessed in synthetic chemistry to construct complex molecular architectures.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methoxyphenyl)-2-butenylmagnesium bromide: Another organometallic compound with similar reactivity but involving magnesium instead of zinc.
4-(3-Methoxyphenyl)-2-butenyllithium: A lithium-based analogue that is highly reactive and used in similar synthetic applications.
Uniqueness
4-(3-Methoxyphenyl)-2-butenylzinc iodide is unique due to its balance of reactivity and stability. Compared to its magnesium and lithium counterparts, it offers a more controlled reactivity, making it suitable for a broader range of synthetic applications without the need for extremely stringent reaction conditions.
Conclusion
This compound is a valuable compound in organic synthesis, offering versatility and reactivity for various chemical transformations. Its applications in scientific research, particularly in chemistry and potential medicinal chemistry, highlight its importance as a reagent. Understanding its preparation, reactions, and mechanism of action provides a foundation for its continued use and exploration in advanced synthetic methodologies.
Propriétés
Formule moléculaire |
C11H13IOZn |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
1-but-3-enyl-3-methoxybenzene;iodozinc(1+) |
InChI |
InChI=1S/C11H13O.HI.Zn/c1-3-4-6-10-7-5-8-11(9-10)12-2;;/h5,7-9H,1,4,6H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FOCOAHLDJFVUKY-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=CC(=C1)CC[C-]=C.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


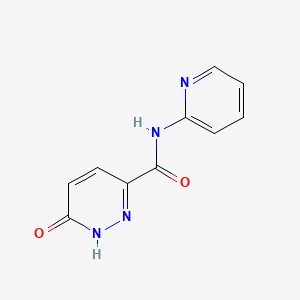

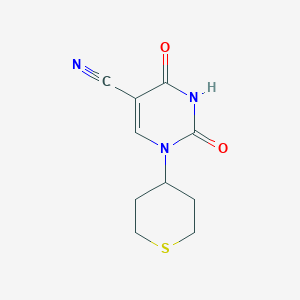
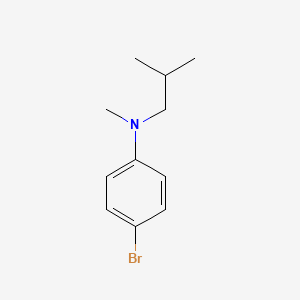
![6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14880982.png)


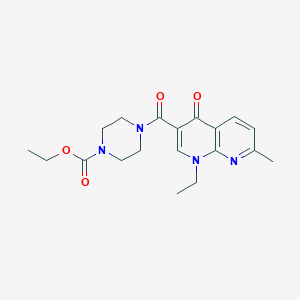
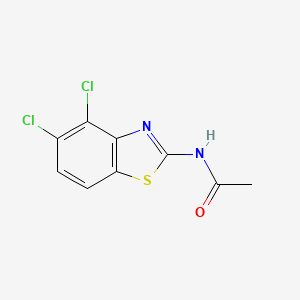
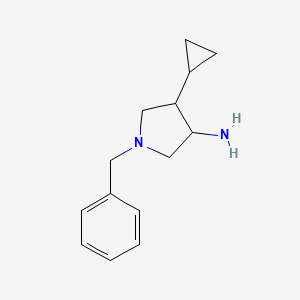
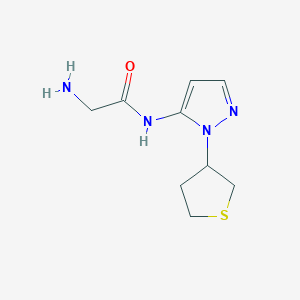
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone](/img/structure/B14881011.png)
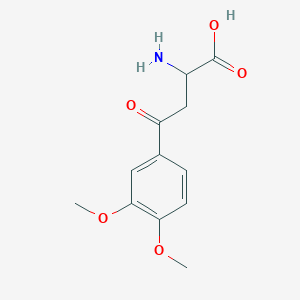
![2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14881021.png)
